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molecular formula C7H12O4S B144387 Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester CAS No. 7400-45-5

Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester

Cat. No. B144387
M. Wt: 192.24 g/mol
InChI Key: XNDKLLFGXIEGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242993B2

Procedure details

Lithium metal (2.70 g, 390.15 mmol) was added to 500 mL of methanol in an ice-bath. Then at rt methyl 3-(2-methoxy-2-oxoethylthio)propanoate (50.0 g, 260.10 mmol) was added dropwise to the solution. The reaction mixture was stirred overnight. The resulting reaction mixture was evaporated to remove the solvent. The mixture was neutralized to pH=7-8 with 3N HCl and extracted with dichloromethane. The organic layers were combined, washed with brine, dried over anhydrous Na2SO4, filtered and evaporated. The crude residue obtained contained the target as the only isolable product. Purification by column chromatography on silica gel (eluent: PE/EA=20/1-5/1) provided methyl 3-oxo-tetrahydrothiophene-2-carboxylate as a colourless oil (18.0 g, 43%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li].[CH3:2][O:3][C:4](=[O:13])[CH2:5][S:6][CH2:7][CH2:8][C:9](OC)=[O:10]>CO>[O:10]=[C:9]1[CH2:8][CH2:7][S:6][CH:5]1[C:4]([O:3][CH3:2])=[O:13] |^1:0|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
[Li]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
COC(CSCCC(=O)OC)=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude residue obtained
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (eluent: PE/EA=20/1-5/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1C(SCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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